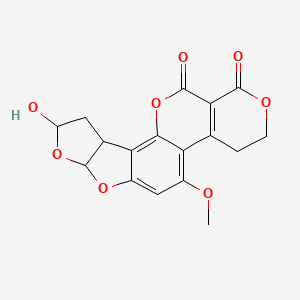

Aflatoxin G2A

Description

This compound is a natural product found in Aspergillus flavus with data available.

Structure

3D Structure

Properties

CAS No. |

20421-10-7 |

|---|---|

Molecular Formula |

C17H14O8 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |

InChI |

InChI=1S/C17H14O8/c1-21-8-5-9-12(7-4-10(18)24-17(7)23-9)14-11(8)6-2-3-22-15(19)13(6)16(20)25-14/h5,7,10,17-18H,2-4H2,1H3 |

InChI Key |

PHYKMMVEUJESOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

melting_point |

190 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Aflatoxin G2A Biosynthesis Pathway in Aspergillus Species

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aflatoxins, a group of mycotoxins produced by Aspergillus species, pose a significant threat to global food safety and public health. Among them, the B and G groups are the most prevalent. This technical guide provides a comprehensive overview of the biosynthesis of G-group aflatoxins, culminating in the formation of Aflatoxin G2A, within key Aspergillus species such as A. parasiticus. It delineates the genetic and enzymatic machinery, regulatory networks, and key chemical transformations. This document includes structured data tables, detailed experimental protocols for aflatoxin analysis and gene characterization, and mandatory visualizations of the core pathways and workflows to support advanced research and development.

Introduction to Aflatoxin Biosynthesis

Aflatoxins are polyketide-derived secondary metabolites known for their potent hepatotoxic and carcinogenic properties.[1][2][3] The four major naturally produced aflatoxins are B1 (AFB1), B2 (AFB2), G1 (AFG1), and G2 (AFG2).[1][4] The producing fungal species largely determine the chemotype. Aspergillus flavus primarily synthesizes B-group aflatoxins, whereas Aspergillus parasiticus has the genetic capacity to produce both B- and G-group aflatoxins.[4][5][6] The "B" and "G" designations refer to the blue or green fluorescence emitted by the compounds under ultraviolet light.[7]

The biosynthesis of these complex molecules involves at least 27 enzymatic reactions, with the corresponding genes co-located in a 70-75 kb cluster on chromosome 3.[3][4][5][8] This guide focuses specifically on the terminal steps of the pathway that lead to the formation of G-group aflatoxins and the subsequent conversion to this compound. This compound is a hemiacetal derivative of Aflatoxin G1, typically formed via acid hydrolysis, and is not a direct enzymatic product of the primary biosynthetic pathway.[9][10]

The G-Group Aflatoxin Biosynthesis Pathway

The synthesis of G-group aflatoxins shares most of its enzymatic steps with the B-group pathway, diverging at the late stages. The pathway proceeds from the polyketide starter to complex anthraquinone and xanthone intermediates. The critical branch point for both B and G aflatoxins occurs at the level of O-methylsterigmatocystin (OMST) and its dihydro derivative, Dihydro-O-methylsterigmatocystin (DHOMST).

The conversion of these late-stage precursors into the final aflatoxin structures is catalyzed by a series of oxidoreductases. The cytochrome P-450 monooxygenase, OrdA, is responsible for the oxidative cleavage of the A ring of OMST.[11] However, the formation of the characteristic second lactone ring in G-group aflatoxins requires additional, specific enzymatic machinery found only in G-producing species like A. parasiticus.

Key enzymes unique to G-group aflatoxin formation include:

-

CypA: A cytochrome P450 monooxygenase essential for G-group aflatoxin production. The gene cypA is absent or non-functional in A. flavus.[6][11] Its disruption in A. parasiticus eliminates the ability to produce AFG1 and AFG2 while preserving AFB1 and AFB2 synthesis.[6]

-

NadA: An aryl alcohol dehydrogenase that is also implicated in the final steps of G-group biosynthesis.[5][12]

-

NorB: An aryl alcohol dehydrogenase encoded by a gene that, along with cypA, is missing or truncated in A. flavus.[6]

The proposed terminal steps are illustrated in the pathway diagram below. OMST is converted to products that can be cyclized to form either the five-membered lactone ring of AFB1 or, with the action of CypA and other enzymes, the six-membered lactone ring of AFG1. A parallel pathway exists for the conversion of DHOMST to AFB2 and AFG2.[13][14]

Genetic Regulation

The entire aflatoxin gene cluster is tightly regulated. Expression of the structural genes is primarily controlled by AflR, a pathway-specific Zn(II)2Cys6 transcription factor.[5] AflR binds to a palindromic TCG(N5)CGA motif in the promoter regions of most biosynthetic genes to activate their transcription.[5] The transcription of aflR is itself subject to complex regulation by global factors.

Another key gene, aflS (also known as aflJ), located adjacent to aflR, encodes a protein that acts as a transcriptional co-activator or enhancer.[5][8] While not a DNA-binding protein itself, AflS interacts with AflR to modulate the expression of the gene cluster.[5] Global regulatory proteins, such as VeA and LaeA, which are part of a master velvet complex, also exert higher-level control over aflatoxin biosynthesis in response to environmental cues like light, nitrogen, and carbon sources.[8][15]

Quantitative Data Summary

While precise enzyme kinetic data (e.g., Km, Vmax) for the G-group specific enzymes are not extensively documented in publicly available literature, the roles of the key genetic components are well-established. Furthermore, analytical parameters for the quantification of these toxins have been well-characterized.

Table 1: Key Genes and Enzymes in G-Group Aflatoxin Biosynthesis

| Gene | Enzyme | Type | Function in G-Group Pathway |

|---|---|---|---|

| aflR | AflR | Transcription Factor | Master positive regulator of the aflatoxin gene cluster.[5] |

| aflS (aflJ) | AflS | Co-activator | Enhances the transcriptional activity of AflR.[5][8] |

| aflQ (ordA) | OrdA | Cytochrome P450 Monooxygenase | Catalyzes the conversion of OMST and DHOMST to intermediates for both B- and G-group aflatoxins.[7][13] |

| cypA (aflU) | CypA | Cytochrome P450 Monooxygenase | Essential for the formation of the six-membered lactone ring unique to G-group aflatoxins.[5][6] |

| nadA | NadA | Aryl Alcohol Dehydrogenase/Oxidase | Implicated in the final oxidative reactions leading to AFG1 and AFG2.[5][12] |

| norB (aflF) | NorB | Aryl Alcohol Dehydrogenase | Part of the genetic machinery required for G-group synthesis; absent or truncated in A. flavus.[6][8] |

Table 2: Representative HPLC-FLD Parameters for Aflatoxin Analysis

| Parameter | Value / Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) | [16] |

| Mobile Phase | Isocratic mixture of Water:Methanol:Acetonitrile | [16][17] |

| Flow Rate | 0.7 - 1.0 mL/min | [16][17] |

| Derivatization | Post-column with Pyridinium Hydrobromide Perbromide (PBPB) or pre-column with Trifluoroacetic Acid (TFA) | [9][18] |

| Fluorescence Detection | Excitation: ~360-365 nm; Emission: ~440-455 nm | [16][18] |

| Limit of Detection (LOD) | 0.025 - 0.15 µg/kg (matrix dependent) | [9][16] |

| Limit of Quantification (LOQ) | 0.075 - 0.3 µg/kg (matrix dependent) |[16] |

Key Experimental Protocols

Protocol: Quantification of Aflatoxins (B & G Groups) by HPLC-FLD

This protocol provides a generalized method for the extraction, cleanup, and quantification of aflatoxins from a solid matrix (e.g., ground maize or peanuts).

1. Sample Extraction: a. Weigh 25 g of a finely ground, homogenized sample into a blender jar. b. Add 5 g of sodium chloride (NaCl) and 125 mL of extraction solvent (e.g., Methanol:Water 80:20 v/v). c. Blend at high speed for 2 minutes. d. Filter the extract through fluted filter paper into a clean flask.

2. Immunoaffinity Column (IAC) Cleanup: a. Dilute 10 mL of the filtered extract with 40 mL of Phosphate-Buffered Saline (PBS). b. Pass the diluted extract through an Aflatoxin-specific IAC (e.g., AflaTest®) at a flow rate of ~2 mL/min. The aflatoxins will bind to the antibodies in the column. c. Wash the column with 15 mL of deionized water to remove impurities. d. Elute the bound aflatoxins by slowly passing 1.5 mL of HPLC-grade methanol through the column and collecting the eluate in a clean vial.

3. Derivatization (Pre-column with TFA): a. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. b. Add 200 µL of n-hexane to the residue and vortex. c. Add 100 µL of Trifluoroacetic Acid (TFA), cap tightly, and vortex for 30 seconds. d. Allow the reaction to proceed in the dark for 15 minutes at room temperature. This step converts AFB1 and AFG1 to their more fluorescent derivatives (AFB2a and AFG2a). e. Add 900 µL of Water:Acetonitrile (9:1 v/v) and vortex thoroughly. f. Allow the layers to separate, and transfer the lower aqueous layer to an HPLC vial for analysis.

4. HPLC-FLD Analysis: a. Inject 20-50 µL of the derivatized sample extract into the HPLC system. b. Run the analysis using the parameters outlined in Table 2. c. Quantify the aflatoxin concentrations by comparing the peak areas from the sample to those of a multi-level calibration curve prepared from certified aflatoxin standards.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the genetics of regulation of aflatoxin production and Aspergillus flavus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Critical Amino Acids of an Aspergillus parasiticus Cytochrome P-450 Monooxygenase Encoded by ordA That Is Involved in the Biosynthesis of Aflatoxins B1, G1, B2, and G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. lcms.cz [lcms.cz]

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Aflatoxin G2A in Food Commodities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are notorious for their potent carcinogenic and hepatotoxic effects. While Aflatoxin B1 (AFB1) is the most studied, other members of this family, including Aflatoxin G2A (AFG2A), warrant significant attention due to their potential presence in the food chain and subsequent health implications. AFG2A is a hydroxylated metabolite of Aflatoxin G2 (AFG2), which itself is a derivative of Aflatoxin G1 (AFG1). This technical guide provides an in-depth overview of the natural occurrence of this compound in various food commodities, details the experimental protocols for its detection, and illustrates the key biological pathways associated with its formation and toxicity. Understanding the prevalence and characteristics of this mycotoxin is crucial for developing effective detection methods, risk assessment strategies, and potential therapeutic interventions.

Natural Occurrence of Aflatoxin G2 and its Precursors

Aflatoxin contamination is a global issue, particularly affecting staple food commodities in warm and humid climates which favor the growth of Aspergillus fungi. While data specifically quantifying this compound levels are scarce in publicly available literature, the occurrence of its precursor, Aflatoxin G2, provides an indirect measure of potential G2A contamination. The following table summarizes the quantitative data on the occurrence of Aflatoxin G2 in various food commodities. It is important to note that the presence of AFG2 implies a potential for its conversion to AFG2A within biological systems.

| Food Commodity | Aflatoxin G2 Concentration (µg/kg) | Region/Country | Reference |

| Peanuts | 0.45 - 0.75 | Ho Chi Minh City | [1] |

| Irvingia gabonensis | 0.00 - 0.54 | Nigeria | [2][3] |

| Wheat | 0.23 (highest level) | Iran | [4] |

| Spices | up to 2.59 | Saudi Arabia | [5] |

| Dry Fruits (Dates, Pistachios, Walnuts) | Mean: 1.12 ± 1.23 | Pakistan | [4][6] |

Biotransformation of Aflatoxin G1 to this compound

This compound is not typically produced by the Aspergillus fungus itself but is a metabolic product of Aflatoxin G1 and G2. The biotransformation of Aflatoxin G1 involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP450) monooxygenases in the liver of humans and animals.[7] The initial step is the conversion of Aflatoxin G1 to Aflatoxin G2. Subsequently, Aflatoxin G2 can be hydroxylated to form this compound.[2] While the specific CYP450 isoforms responsible for the conversion of AFG2 to AFG2A are not definitively identified, it is hypothesized to follow similar metabolic pathways as other aflatoxins.

Experimental Protocols for Aflatoxin Analysis

The detection and quantification of aflatoxins in food matrices require sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: Extraction and Clean-up

A generic protocol for the extraction and clean-up of aflatoxins from a solid food matrix is outlined below. This procedure is a prerequisite for accurate instrumental analysis.

-

Homogenization: A representative sample of the food commodity is finely ground to ensure homogeneity.

-

Extraction: A known weight of the homogenized sample (e.g., 25 g) is extracted with a suitable solvent mixture, typically methanol/water or acetonitrile/water in various ratios (e.g., 80:20 v/v), by high-speed blending or shaking for a specified time.

-

Filtration: The extract is filtered to remove solid particles.

-

Clean-up: The filtered extract is then purified to remove interfering matrix components. Immunoaffinity columns (IAC) are widely used for their high specificity. The extract is passed through the IAC, which contains antibodies that specifically bind to aflatoxins. After washing the column to remove unbound substances, the aflatoxins are eluted with a solvent like methanol.

HPLC with Fluorescence Detection (HPLC-FLD)

This method relies on the natural fluorescence of aflatoxins. For Aflatoxins B1 and G1, a post-column derivatization step is often required to enhance their fluorescence.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of water, methanol, and acetonitrile in an isocratic or gradient elution.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detector: Fluorescence detector with excitation and emission wavelengths set appropriately for aflatoxins (e.g., Ex: 365 nm, Em: 435 nm).

-

-

Post-Column Derivatization (for AFB1 and AFG1):

-

An online photochemical reactor (UVE) or a reaction coil with a derivatizing agent (e.g., bromine solution generated electrochemically) is used to enhance the fluorescence signal.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous detection and quantification of multiple mycotoxins without the need for derivatization.

-

Chromatographic Conditions: Similar to HPLC-FLD, using a C18 column and a mobile phase gradient of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each aflatoxin.

-

Toxicity and Signaling Pathways

The toxicity of aflatoxins is primarily attributed to their metabolic activation in the liver, leading to the formation of reactive epoxide intermediates that can bind to DNA and other macromolecules, causing cellular damage and initiating carcinogenesis.[8] While the specific toxicity of this compound has not been extensively studied, it is generally considered to be less potent than AFB1 and AFG1.[9] The proposed mechanism of toxicity for aflatoxins, which likely extends to AFG2A, involves the induction of oxidative stress and the activation of cellular stress response pathways.

This compound, as a metabolite of Aflatoxin G2, represents a potential, albeit less studied, threat to food safety and public health. Its natural occurrence is intrinsically linked to the presence of its precursors in a wide range of food commodities. The analytical methodologies detailed in this guide provide a robust framework for the detection and quantification of aflatoxins, which is essential for monitoring and regulatory compliance. The illustrated biotransformation and toxicity pathways, while partially inferred from more potent aflatoxins, offer a foundational understanding of the molecular mechanisms underlying the biological activity of this compound. Further research is imperative to specifically elucidate the quantitative occurrence of AFG2A in various foods and to unravel its unique toxicological profile and signaling pathways. Such knowledge will be invaluable for refining risk assessments and developing targeted strategies to mitigate the health risks associated with aflatoxin exposure.

References

- 1. The prevalence of aflatoxins in different nut samples: A global systematic review and probabilistic risk assessment [aimspress.com]

- 2. Occurrence of Aflatoxin in Some Food Commodities Commonly Consumed in Nigeria | Williams | Journal of Food Research | CCSE [ccsenet.org]

- 3. researchgate.net [researchgate.net]

- 4. Prevalence of Aflatoxins in Selected Dry Fruits, Impact of Storage Conditions on Contamination Levels and Associated Health Risks on Pakistani Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Aflatoxins Contamination in Feed Commodities: From Occurrence and Toxicity to Recent Advances in Analytical Methods and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Toxicological Profile of Aflatoxin G2 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural toxins that contaminate a wide range of agricultural commodities, posing a significant threat to animal and human health. Among the four major aflatoxins (B1, B2, G1, and G2), Aflatoxin G2 (AFG2) is a dihydrofuranocoumarin compound that exhibits toxic and potentially carcinogenic properties. Although generally considered less potent than its B1 and G1 counterparts, understanding the specific toxicological effects of AFG2 is crucial for comprehensive risk assessment and the development of effective mitigation strategies. This technical guide provides a detailed overview of the toxicological effects of Aflatoxin G2 in various animal models, focusing on quantitative data, experimental methodologies, and known mechanisms of action. It is important to note that research on AFG2 is less extensive than that for Aflatoxin B1 (AFB1), and as such, some information is extrapolated from general aflatoxin studies. The nomenclature "Aflatoxin G2A" is not standard in the scientific literature; therefore, this document will refer to the compound as Aflatoxin G2 (AFG2).

Quantitative Toxicological Data

The acute and subchronic toxicity of Aflatoxin G2 has been evaluated in several animal models. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Acute Toxicity of Aflatoxin G2 in Animal Models

| Animal Model | Route of Administration | LD50 Value | Solvent/Vehicle | Study Duration |

| Duckling | Oral | 172.5 µ g/duckling | Dimethylformamide | 6 days |

Table 2: Biochemical and Pharmacokinetic Parameters of Aflatoxin G2 in Animal Models

| Animal Model | Parameter | Value | Experimental Conditions |

| Rat | Intestinal Absorption Rate Constant (ka) | 1.58 ± 0.04 h⁻¹ | In situ small intestine perfusion |

| Rat Liver Slices | Inhibition of RNA Synthesis | ~20% | Toxin concentration: 100 µmole/3 mL |

| Rat Liver Slices | Inhibition of Protein Synthesis | ~38% | Toxin concentration: 230 µmole/3 mL |

Table 3: Comparative Embryotoxicity of Aflatoxins in Chick Embryos

| Aflatoxin | Rank of Embryotoxicity |

| B1 | > |

| G1 | > |

| M1 | = |

| B2 | > |

| G2 |

This table illustrates the relative embryotoxicity, with Aflatoxin G2 being the least embryotoxic among the tested aflatoxins.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of toxicological studies. Below are generalized experimental protocols for key assays cited in aflatoxin research.

Aflatoxin Administration in Rodents (Oral Gavage)

This protocol describes the standard procedure for administering Aflatoxin G2 to rodents via oral gavage.

Materials:

-

Aflatoxin G2 of known purity

-

Vehicle (e.g., corn oil, dimethyl sulfoxide [DMSO])

-

Gavage needles (size appropriate for the animal)

-

Syringes

-

Animal balance

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

-

Dose Preparation: Prepare the desired concentration of Aflatoxin G2 in the chosen vehicle. Ensure the solution is homogenous.

-

Animal Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the mouth to the last rib) to prevent insertion into the stomach. Carefully insert the needle into the esophagus.

-

Substance Administration: Slowly administer the prepared Aflatoxin G2 solution.

-

Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor for clinical signs of toxicity at regular intervals.

Diagram: Experimental Workflow for Aflatoxin G2 Toxicity Study

The Enigma of Aflatoxin G2A: An In-depth Technical Guide on its Carcinogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are well-documented hepatocarcinogens, with Aflatoxin B1 (AFB1) being the most potent and extensively studied. This technical guide delves into the carcinogenic mechanism of a less-understood member of this family, Aflatoxin G2A (AFG2A), and its precursor Aflatoxin G2 (AFG2). While the International Agency for Research on Cancer (IARC) has classified AFB1 as a Group 1 human carcinogen, the evidence for the carcinogenicity of AFG2 is considered inadequate[1][2]. This document will synthesize the available scientific literature to provide a comprehensive overview of the current understanding of AFG2A's carcinogenic potential. We will explore its metabolic activation, genotoxicity, and the associated signaling pathways, drawing comparisons with the well-established mechanisms of AFB1. This guide aims to provide researchers and drug development professionals with a detailed understanding of AFG2A to inform future research and risk assessment.

Introduction to Aflatoxins and this compound

Aflatoxins are a family of difuranocoumarin compounds produced by fungi such as Aspergillus flavus and Aspergillus parasiticus[3]. These mycotoxins can contaminate a wide range of food commodities, including cereals, nuts, and spices, posing a significant threat to human and animal health[1][4]. The four major naturally occurring aflatoxins are Aflatoxin B1 (AFB1), B2 (AFB2), G1 (AFG1), and G2 (AFG2)[5]. Aflatoxin M1 (AFM1) is a metabolic product of AFB1 found in milk[6]. The toxicity and carcinogenicity of these compounds vary significantly, with AFB1 being the most potent hepatocarcinogen[1][7].

This compound is a hydroxylated metabolite of Aflatoxin G2[8]. The carcinogenicity of AFG2 and its metabolite AFG2A is not as well-established as that of AFB1. This guide will focus on the available data regarding the mechanisms that may contribute to the carcinogenicity of AFG2A.

The General Mechanism of Aflatoxin Carcinogenicity: The Aflatoxin B1 Model

To understand the potential carcinogenicity of this compound, it is essential to first review the well-characterized mechanism of Aflatoxin B1. The carcinogenic activity of AFB1 is a multi-step process involving metabolic activation, formation of DNA adducts, and the induction of genetic mutations that drive oncogenesis.

Metabolic Activation

Aflatoxin B1 is not intrinsically carcinogenic. It requires metabolic activation by cytochrome P450 (CYP450) enzymes in the liver, primarily CYP1A2 and CYP3A4 in humans, to a reactive electrophile, AFB1-8,9-epoxide[7][9][10]. This epoxide is highly unstable and can react with cellular macromolecules, including DNA[11].

Caption: Metabolic activation of Aflatoxin B1 to its reactive epoxide form.

DNA Adduct Formation

The AFB1-8,9-epoxide readily reacts with the N7 position of guanine residues in DNA to form the primary DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua)[5][12][13]. This adduct is chemically unstable and can lead to two main outcomes:

-

Depurination: The glycosidic bond between the guanine base and the deoxyribose sugar is cleaved, creating an apurinic (AP) site in the DNA.

-

Formation of a stable formamidopyrimidine (FAPY) adduct: The imidazole ring of the adducted guanine can open, forming a more stable AFB1-FAPY adduct[12][14].

Both of these DNA lesions are mutagenic if not repaired before DNA replication.

Genetic Mutations and Oncogenesis

The presence of AFB1-DNA adducts can lead to misincorporation of nucleotides during DNA replication, resulting in specific genetic mutations. The most characteristic mutation associated with aflatoxin exposure is a G:C to T:A transversion[12][15]. A significant target for this mutation is the tumor suppressor gene TP53. A hotspot mutation at codon 249 of the TP53 gene (AGG to AGT; arginine to serine) is strongly associated with aflatoxin-induced hepatocellular carcinoma (HCC), particularly in individuals with chronic hepatitis B virus (HBV) infection[1][16][17][18]. This mutation impairs the tumor suppressor function of the p53 protein, contributing to uncontrolled cell proliferation and tumor development.

Caption: Pathway from DNA adduct formation to mutation and cancer.

Oxidative Stress

In addition to direct DNA damage, aflatoxin metabolism can induce oxidative stress through the generation of reactive oxygen species (ROS)[5][19]. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, further contributing to cytotoxicity and carcinogenicity[19][20].

Carcinogenic Mechanism of Aflatoxin G2 and G2A

The available evidence for the carcinogenicity of Aflatoxin G2 is limited and often conflicting. The structural difference between AFG2 and the more potent aflatoxins, namely the saturation of the terminal furan ring, is thought to be a key reason for its reduced biological activity[21]. This structural feature prevents the formation of the 8,9-epoxide, which is critical for the high mutagenic and carcinogenic potential of AFB1 and AFG1[21].

Genotoxicity and Mutagenicity of Aflatoxin G2

Studies on the genotoxicity of AFG2 have yielded mixed results:

-

Ames Test: Conflicting results have been reported for the mutagenicity of AFG2 in bacterial assays[22].

-

Unscheduled DNA Synthesis (UDS): AFG2 did not induce UDS in human fibroblasts in vitro. However, it did induce UDS in rat and hamster hepatocytes in vitro[22].

-

Sister Chromatid Exchanges (SCE): AFG2 was shown to induce SCE in Chinese hamster cells[22].

These findings suggest that AFG2 may have weak genotoxic potential under certain conditions, but it is significantly less potent than AFB1 and AFG1.

This compound

This compound is formed by the hydroxylation of AFG2[8]. Studies have shown that AFG2A is considerably less toxic than AFB1[23]. The binding capacity of AFG2A to DNA is also lower than that of AFB1[8].

Quantitative Data on Aflatoxin Carcinogenicity

The carcinogenic potency of different aflatoxins has been compared in various experimental models. The following table summarizes the relative carcinogenicity and genotoxicity.

| Aflatoxin | IARC Carcinogenicity Classification | Relative Potency (compared to AFB1) | Notes |

| Aflatoxin B1 (AFB1) | Group 1 (Carcinogenic to humans) | 1 | The most potent aflatoxin carcinogen[1]. |

| Aflatoxin G1 (AFG1) | Sufficient evidence in experimental animals | ~0.5 | Less potent than AFB1[6]. |

| Aflatoxin M1 (AFM1) | Sufficient evidence in experimental animals | ~0.1 | A metabolite of AFB1 found in milk[6]. |

| Aflatoxin B2 (AFB2) | Limited evidence in experimental animals | ~0.01 | Significantly less potent than AFB1[6]. |

| Aflatoxin G2 (AFG2) | Inadequate evidence in experimental animals | Very low / Negligible | Lacks the unsaturated terminal furan ring[1][2]. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of aflatoxin carcinogenicity.

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Several strains of S. typhimurium with different mutations in the histidine operon are used.

-

The test compound (Aflatoxin G2) is mixed with a strain of bacteria and a liver homogenate fraction (S9 mix) for metabolic activation.

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control.

-

Unscheduled DNA Synthesis (UDS) Assay in Primary Hepatocytes

-

Objective: To measure the repair of DNA damage in non-S-phase cells by quantifying the incorporation of radiolabeled thymidine.

-

Methodology:

-

Primary hepatocytes are isolated from rats or hamsters.

-

The cells are treated with the test compound (Aflatoxin G2).

-

The cells are then incubated with medium containing tritiated thymidine ([³H]TdR).

-

After incubation, the cells are fixed, and autoradiography is performed.

-

The incorporation of [³H]TdR into the nuclei of non-S-phase cells is quantified by counting the number of silver grains over the nucleus.

-

An increase in the number of grains per nucleus indicates DNA repair and suggests that the compound is genotoxic.

-

In Vivo Carcinogenicity Study in Rats

-

Objective: To determine the carcinogenic potential of a substance in a long-term animal study.

-

Methodology:

-

Groups of male Fischer 344 rats are typically used.

-

The test substance (Aflatoxin G2) is administered in the diet at various concentrations for an extended period (e.g., 52-104 weeks).

-

A control group receives the diet without the test substance.

-

Animals are monitored for clinical signs of toxicity and tumor development.

-

At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors.

-

The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential.

-

Conclusion

The current body of scientific evidence indicates that Aflatoxin G2 has inadequate evidence for carcinogenicity in experimental animals, and by extension, its metabolite this compound is also considered to be of low carcinogenic concern. The key structural feature of AFG2, the saturated terminal furan ring, prevents its metabolic activation to a highly reactive epoxide, which is the primary mechanism of carcinogenicity for Aflatoxin B1. While some in vitro studies have shown weak genotoxic effects of AFG2, its potency is significantly lower than that of AFB1.

For researchers and drug development professionals, this suggests that while all aflatoxins should be minimized in food and feed, the primary focus of research and regulatory efforts should remain on the more potent members of the family, particularly AFB1. Further research into the specific metabolic pathways and potential for low-level DNA damage by AFG2 and AFG2A could provide a more complete understanding of the risks associated with this mycotoxin, but based on current knowledge, it is not considered a significant contributor to aflatoxin-related cancers.

Caption: Logical flow of aflatoxin carcinogenicity based on structure.

References

- 1. AFLATOXINS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Mechanisms of Aflatoxin Carcinogenesis | Annual Reviews [annualreviews.org]

- 4. Aflatoxin Exposure and Associated Human Health Effects, a Review of Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Risk assessment of aflatoxins in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms underlying aflatoxin-associated mutagenesis – Implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Aflatoxin B2a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of aflatoxin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of aflatoxins: key enzymes and interindividual as well as interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of mycotoxins by animals and humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nucleotide Excision Repair of Aflatoxin-induced DNA Damage within the 3D Human Genome Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The aflatoxin-induced TP53 mutation at codon 249 (R249S): biomarker of exposure, early detection and target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An aflatoxin-associated mutational hotspot at codon 249 in the p53 tumor suppressor gene occurs in hepatocellular carcinomas from Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. AFLATOXINS (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Further Studies on the Toxicity of the Aflatoxins on Human Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Activation and Detoxification of Aflatoxin G2a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of agricultural commodities. Among them, Aflatoxin G2 (AFG2) is a significant concern for food safety and public health. The metabolic fate of AFG2 within the body is a critical determinant of its toxic potential. This technical guide provides an in-depth overview of the metabolic activation and detoxification pathways of Aflatoxin G2a (AFG2a), a hydroxylated metabolite of AFG2. While specific research on AFG2a is limited, this guide synthesizes available information and extrapolates from the well-established metabolic pathways of other major aflatoxins, particularly Aflatoxin B1 (AFB1), to provide a comprehensive understanding for researchers and professionals in drug development. This compound is recognized as a hydroxylated derivative of AFG2 and is typically found in the urine of animals and humans exposed to aflatoxins[1].

Metabolic Activation: The Genesis of this compound

The biotransformation of aflatoxins is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, are responsible for the initial modifications of the aflatoxin molecule. In the case of AFG2, metabolic activation to its hydroxylated form, AFG2a, is a key step in its detoxification process.

While the specific CYP450 isozymes responsible for the hydroxylation of AFG2 to AFG2a have not been extensively characterized, it is widely accepted that CYP450 enzymes are central to aflatoxin metabolism[1]. For the structurally similar Aflatoxin B1, CYP1A2 and CYP3A4 are the primary enzymes involved in its metabolic activation[2]. It is plausible that these or similar CYP isozymes are also involved in the metabolism of AFG2.

The metabolic activation of AFG2 to AFG2a is a detoxification step, as hydroxylation generally increases the water solubility of the compound, facilitating its subsequent conjugation and excretion. This is in contrast to the metabolic activation of the unsaturated aflatoxins, AFB1 and AFG1, where epoxidation of the terminal furan ring by CYP450 enzymes leads to the formation of highly reactive and carcinogenic epoxides[2]. Since AFG2 lacks the double bond in the terminal furan ring, it is not susceptible to this epoxidation-mediated activation pathway.

Detoxification Pathways of this compound

Following its formation in Phase I metabolism, AFG2a undergoes Phase II conjugation reactions, which further increase its water solubility and facilitate its elimination from the body. The primary Phase II detoxification pathways for xenobiotics include glucuronidation, sulfation, and glutathione conjugation.

Glucuronidation and Sulfation

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are common detoxification pathways for hydroxylated metabolites. These enzymes conjugate glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of AFG2a. This process significantly increases the polarity of the molecule, making it more readily excretable in urine and bile. While direct experimental evidence for the glucuronidation and sulfation of AFG2a is scarce, these are well-established pathways for the detoxification of other hydroxylated aflatoxin metabolites.

Glutathione Conjugation

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of the reactive epoxides of AFB1 and AFG1 by catalyzing their conjugation with glutathione (GSH)[3][4][5][6]. While AFG2 does not form a reactive epoxide, the potential for glutathione conjugation of AFG2a or other metabolites cannot be entirely ruled out, although it is likely a minor pathway compared to glucuronidation and sulfation.

Quantitative Data on Aflatoxin Metabolism

| Parameter | Value | Species/System | Reference |

| Aflatoxin G2 Analysis | |||

| Instrument Detection Limit (LC-MS/MS) | 0.008 µg/kg | - | [7] |

| Limit of Detection (LOD) in Cereals (LC-MS/MS) | < 1 ng/mL | - | [8] |

| Aflatoxin G2 Absorption | |||

| Absorption Rate Constant (ka) in rat small intestine | 1.58 +/- 0.04 h-1 | Rat | [9] |

| General Aflatoxin Metabolism | |||

| AFB1-GSH Conjugation Rate (Mouse Liver Cytosol) | 25% of initial AFB1 dose | Mouse | [10] |

| AFB1-GSH Conjugation Rate (Trout Liver Cell Fractions) | < 0.5% of initial AFB1 dose | Trout | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of aflatoxin metabolism. The following sections provide methodologies for key experiments in this field.

In Vitro Metabolism of Aflatoxin G2 using Liver Microsomes

This protocol is designed to study the Phase I metabolism of AFG2 to AFG2a using liver microsomes, which are a rich source of CYP450 enzymes.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

Aflatoxin G2 standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Methanol

-

Water (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Aflatoxin G2 to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of AFG2a and other metabolites using a validated LC-MS/MS method.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of AFG2a in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with water (containing a modifier like formic acid or ammonium acetate) and methanol or acetonitrile.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific m/z transitions for AFG2a need to be determined using a standard.

-

Optimization: Cone voltage and collision energy should be optimized for maximum sensitivity.

Sample Preparation:

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the biological sample (e.g., urine, microsomal incubate) to isolate the aflatoxins.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of AFG2 and AFG2a in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Aflatoxin G2 and this compound standards

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microplate

-

Plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of AFG2 and AFG2a for a specified duration (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Conclusion

The metabolic activation of Aflatoxin G2 to its hydroxylated metabolite, this compound, represents a crucial detoxification step. This Phase I reaction, likely mediated by cytochrome P450 enzymes, increases the polarity of the toxin. Subsequent Phase II conjugation reactions, predominantly glucuronidation and sulfation, further enhance its water solubility, facilitating its excretion from the body. While direct experimental data on the specific enzymes and kinetics of AFG2a metabolism are limited, the established principles of xenobiotic metabolism and the extensive research on other aflatoxins provide a robust framework for understanding these pathways. Further research is warranted to precisely identify the enzymes involved and to quantify the metabolic flux through these detoxification routes. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism and toxicology of this compound.

References

- 1. Comprehensive review for aflatoxin detoxification with special attention to cold plasma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Binding of the aflatoxin-glutathione conjugate to mouse glutathione S-transferase A3-3 is saturated at only one ligand per dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione conjugation of aflatoxin B1 exo- and endo-epoxides by rat and human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies of aflatoxin B1-glutathione conjugate formation in liver and kidneys of adult and weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione conjugation of microsome-mediated and synthetic aflatoxin B1-8,9-oxide by purified glutathione S-transferases from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The significance of glutathione conjugation for aflatoxin B1 metabolism in rainbow trout and coho salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Aflatoxin G2a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin G2a is a hydroxylated derivative of Aflatoxin G1, a potent mycotoxin produced by certain species of Aspergillus fungi, notably Aspergillus parasiticus. While not typically a naturally occurring fungal metabolite, this compound is formed through the hydration of the vinyl ether double bond of Aflatoxin G1, a conversion that can occur under acidic conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of this compound, presenting key experimental protocols and quantitative data for researchers in mycotoxicology and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its detection, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₈ | |

| Molecular Weight | 346.29 g/mol | |

| Appearance | Crystalline solid | |

| Fluorescence | Greenish-blue under UV light | |

| Solubility | Soluble in polar organic solvents like methanol, chloroform, and acetonitrile. Slightly soluble in water. | |

| UV max (in methanol) | 243, 265, 362 nm | |

| Molar Extinction Coefficient (ε at 362 nm in methanol) | ~18,950 |

Experimental Protocols

Synthesis of this compound from Aflatoxin G1 (Acid Hydrolysis)

This protocol details the conversion of Aflatoxin G1 to this compound via acid-catalyzed hydration.

Materials:

-

Aflatoxin G1 standard

-

Hydrochloric acid (HCl), concentrated

-

Water, distilled

-

Acetonitrile

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen gas supply

-

Analytical balance

-

Fume hood

Procedure:

-

Preparation of Aflatoxin G1 Solution: Accurately weigh 1 mg of Aflatoxin G1 standard and dissolve it in 1 mL of acetonitrile in a small glass vial. Ensure complete dissolution by vortexing.

-

Acidification: In a fume hood, carefully add 0.2 mL of 2M hydrochloric acid to the Aflatoxin G1 solution. This will create an acidic environment necessary for the hydration reaction.

-

Incubation: Seal the vial tightly and place it in a heating block or water bath set to 60°C for 15 minutes. The elevated temperature accelerates the hydrolysis of the vinyl ether bond.

-

Neutralization and Evaporation: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding a molar equivalent of a suitable base (e.g., sodium bicarbonate solution) dropwise until the pH is neutral. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent, such as acetonitrile or methanol, for subsequent purification and analysis.

Isolation and Purification of this compound by Column Chromatography

This protocol describes the purification of the newly synthesized this compound from the reaction mixture using Sephadex G-10 column chromatography.

Materials:

-

Crude this compound reaction mixture

-

Sephadex G-10 resin

-

Chromatography column (glass or plastic)

-

Distilled water (degassed)

-

Methanol

-

Fraction collector (optional)

-

UV detector or TLC apparatus for monitoring elution

Procedure:

-

Column Packing: Prepare a slurry of Sephadex G-10 resin in distilled water. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and bubble-free bed. The bed volume will depend on the amount of sample to be purified.

-

Equilibration: Equilibrate the packed column by passing at least two column volumes of distilled water through it. This ensures the column is ready for sample loading and provides a stable baseline for detection.

-

Sample Loading: Carefully load the reconstituted this compound reaction mixture onto the top of the column. Allow the sample to enter the column bed completely.

-

Elution: Begin the elution process by passing distilled water through the column. The separation is based on size exclusion and partitioning effects. This compound, being more polar than the unreacted Aflatoxin G1, will elute at a different rate.

-

Fraction Collection and Monitoring: Collect fractions of the eluate using a fraction collector or manually. Monitor the elution of aflatoxins using a UV detector set at 365 nm or by spotting fractions onto a TLC plate and observing the fluorescence under UV light. This compound will exhibit a greenish-blue fluorescence.

-

Pooling and Concentration: Identify and pool the fractions containing pure this compound based on the monitoring results. Concentrate the pooled fractions to obtain the purified this compound.

Visualizations

Caption: Workflow for the synthesis and isolation of this compound.

Caption: Generalized metabolic pathway and toxic effects of Aflatoxin G1.

Biological Context and Significance

Aflatoxins, as a group, are well-known for their potent hepatotoxic and carcinogenic effects. The primary mechanism of toxicity for Aflatoxin G1 involves its metabolic activation by cytochrome P450 enzymes in the liver to a highly reactive 8,9-epoxide. This epoxide can form adducts with DNA and proteins, leading to mutations and cellular damage, which can ultimately result in carcinogenesis.

The formation of this compound through the hydration of the vinyl ether bond is generally considered a detoxification pathway. The addition of a hydroxyl group makes the molecule more polar and facilitates its excretion from the body. Consequently, this compound is significantly less toxic than its parent compound, Aflatoxin G1. Research on the specific biological activity of this compound is less extensive compared to the major aflatoxins. However, understanding its formation and properties is crucial for a complete picture of aflatoxin metabolism and for the development of strategies to mitigate aflatoxin toxicity.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed experimental protocols for its synthesis from Aflatoxin G1 and subsequent purification offer a practical resource for researchers. The summarized physicochemical data and the workflow and pathway diagrams serve as valuable references for professionals in the fields of mycotoxicology, food safety, and drug development. Further research into the specific biological interactions and potential long-term effects of this compound will continue to be an important area of study.

Aflatoxin G2A: An In-depth Technical Guide to its Fluorescence Properties for Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of Aflatoxin G2 and their application in its detection and quantification. The document details the spectral characteristics, experimental protocols for fluorescence-based analysis, and the underlying principles of the detection workflow.

Core Fluorescence Properties of Aflatoxin G2

Aflatoxin G2 is a mycotoxin that exhibits intrinsic fluorescence, a property extensively utilized for its detection in various matrices. Aflatoxins are classified based on their fluorescence color under ultraviolet (UV) light, with the "G" in Aflatoxin G2 signifying its characteristic green fluorescence.[1][2] The fluorescence arises from the coumarin moiety within its molecular structure.

The detection of Aflatoxin G2, along with other major aflatoxins (B1, B2, and G1), is commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD).[2][3][4][5] This method offers high sensitivity and selectivity, enabling the quantification of aflatoxins at picogram levels.[3]

Quantitative Fluorescence Data

The following table summarizes the key fluorescence properties of Aflatoxin G2 as reported in the literature for detection purposes. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent and the specific analytical instrumentation used.

| Property | Value | Notes |

| Excitation Wavelength (λex) | 360 - 365 nm | Optimal for exciting the fluorophore for maximum emission.[3][4][6][7] |

| Emission Wavelength (λem) | 450 - 455 nm | Wavelength of maximum fluorescence intensity.[2][3][4][6][8] |

| Fluorescence Color | Green | A characteristic visual property under UV light.[1][2] |

| Quantum Yield | Data not available | The absolute quantum yield for Aflatoxin G2 is not extensively reported in the reviewed literature. However, it is noted that Aflatoxin G2 produces a strong fluorescence signal.[3] |

Experimental Protocol: Aflatoxin G2 Detection by HPLC-FLD

This section provides a detailed methodology for the detection and quantification of Aflatoxin G2 in a sample matrix, based on established HPLC-FLD methods.[2][3][4]

Sample Preparation and Extraction

The initial step involves extracting the aflatoxins from the sample matrix. A common procedure is as follows:

-

Homogenization : Weigh a representative portion of the sample (e.g., 20 g of ground maize).[2]

-

Extraction : Add an extraction solvent, typically a mixture of methanol and water (e.g., 70:30 v/v), along with sodium chloride.[2] Blend the mixture at high speed for several minutes.[2]

-

Filtration : Filter the extract to remove solid particles.[2]

-

Dilution : Dilute the filtered extract with water.[2]

-

Purification (Immunoaffinity Column Cleanup) : Pass the diluted extract through an immunoaffinity column (IAC) specific for aflatoxins.[2][4][5] The antibodies in the column bind to the aflatoxins, retaining them while allowing other matrix components to be washed away.

-

Elution : Elute the bound aflatoxins from the IAC using a small volume of methanol.[2]

-

Solvent Exchange : The eluate can be evaporated and reconstituted in the HPLC mobile phase for analysis.

HPLC-FLD Analysis

The purified extract is then analyzed using an HPLC system equipped with a fluorescence detector.

-

HPLC System : A standard HPLC system with a pump, autosampler, and column oven.

-

Chromatographic Column : A reverse-phase C18 column is typically used for separation (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

-

Mobile Phase : An isocratic or gradient mixture of water, methanol, and acetonitrile is commonly employed. A typical mobile phase could be a mixture of water, methanol, and acetonitrile in specific ratios.[4][7]

-

Flow Rate : A flow rate of around 0.8 to 1.2 mL/min is generally used.[3][4]

-

Column Temperature : The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[3][4]

-

Injection Volume : A small volume of the prepared sample (e.g., 10-40 µL) is injected into the HPLC system.[2][3]

-

Fluorescence Detector Settings :

Data Analysis and Quantification

The fluorescence detector measures the intensity of the emitted light as the aflatoxins elute from the column. The retention time of the peak is used for identification by comparing it to that of a known Aflatoxin G2 standard. The peak area is proportional to the concentration of Aflatoxin G2 in the sample, which is determined by creating a calibration curve with standards of known concentrations.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for Aflatoxin G2 detection.

Caption: Experimental workflow for Aflatoxin G2 detection.

Caption: Principle of Aflatoxin G2 fluorescence detection.

References

- 1. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. analysis.rs [analysis.rs]

- 8. lcms.cz [lcms.cz]

A Technical Guide to the Stability of Aflatoxin G2 Under Various Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins are a group of mycotoxins produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. Among these, Aflatoxin G2 (AFG2) is a significant contaminant in various agricultural commodities, including cereals, nuts, and oilseeds.[1] Its presence in the food and feed chain poses a considerable risk to human and animal health due to its toxic and carcinogenic properties.[2] While less potent than Aflatoxin B1, AFG2's stability and persistence through processing make it a critical analyte for food safety and toxicological research.[1]

This technical guide provides an in-depth analysis of the stability of Aflatoxin G2 under different storage conditions, including solvent composition, temperature, and pH. Understanding these parameters is crucial for accurate quantification, toxicological assessment, and the development of effective mitigation strategies. The information presented herein is compiled from peer-reviewed scientific literature to guide researchers in handling and storing AFG2 standards and samples.

Note: The scientific literature predominantly refers to this compound as Aflatoxin G2. The designation "Aflatoxin G2A" may refer to a related derivative, but for the scope of this guide, we will focus on the stability of Aflatoxin G2.

Stability of Aflatoxin G2 in Solution

The stability of AFG2 is significantly influenced by the composition of the solvent, storage temperature, and the pH of the medium. Aqueous solutions, in particular, can lead to substantial degradation.

Effect of Solvent Composition

Aflatoxin G2 exhibits marked instability in solutions containing water, especially at room temperature. The presence of a sufficient percentage of organic solvent, such as methanol or acetonitrile, is critical for maintaining its integrity.

Table 1: Stability of Aflatoxin G2 in Different Solvents at Room Temperature (20-22°C)

| Solvent Composition | Temperature | Duration | Stability/Degradation | Reference |

|---|---|---|---|---|

| 100% Methanol | Room Temp (RT) | 15 hours | Stable | [3] |

| 30% Methanol in Water | 22°C | 15 hours | Significant decrease/loss | [3] |

| 50% Methanol in Water | 22°C | 290 minutes | Substantial degradation | [3] |

| 50% Acetonitrile in Water | 22°C | Not specified | Extensive degradation | [3] |

| 100% Organic Solvent | 20°C | 24 hours | Stable | [1][4][5] |

| < 20% Organic Solvent in Water | 20°C | 24 hours | Unstable |[1][5] |

Effect of Storage Temperature

Lowering the storage temperature can significantly mitigate the degradation of Aflatoxin G2, particularly in solutions with a higher water content.

Table 2: Effect of Temperature on Aflatoxin G2 Stability

| Solvent Composition | Temperature | Duration | Stability/Degradation | Reference |

|---|---|---|---|---|

| 30% Methanol in Water | 5°C | 15 hours | Stable (9.6% loss) | [3] |

| 100% Methanol | 5°C | 15 hours | Stable (no significant difference) | [3] |

| Any Solvent Concentration | 5°C | Not specified | Stable | [3] |

| < 20% Organic Solvent in Water | 5°C | 24 hours | Significant decrease in concentration | [1][5] |

| Acetonitrile or Methanol | -18°C | 14 months | Stable |[6] |

Effect of pH

The pH of the storage medium is another critical factor. Aflatoxin G2 is susceptible to degradation under alkaline conditions, a process that involves the opening of its lactone ring.

Table 3: Effect of pH on Aflatoxin G2 Degradation

| pH Condition | Time | Degradation | Mechanism | Reference |

|---|---|---|---|---|

| pH 9 (Buffered) | 24 hours | >95% reduction | Lactone ring opening | [7] |

| pH 9 (Buffered) | 48 hours | >95% reduction | Not specified | [7] |

| Acidic Conditions | 24 hours | No influence on AFG2 levels | Not applicable | [7] |

| Alkaline Range | Not specified | Significant increase in reduction | Not specified |[8] |

Experimental Protocols

Accurate assessment of Aflatoxin G2 stability requires robust and validated analytical methods. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the most common technique.

Aflatoxin Stability Assessment Protocol

-

Preparation of Standards : Prepare stock solutions of Aflatoxin G2 in 100% methanol or acetonitrile.[3] Working standards are then prepared by diluting the stock solution with the desired solvent systems (e.g., 30% methanol in water, 100% methanol).[3]

-

Storage Conditions : Aliquot the working standards into amber vials to protect from light and store them under the desired temperature conditions (e.g., 5°C and 22°C).[3]

-

Time-Point Analysis : Inject the solutions into the HPLC system at defined time intervals (e.g., 0, 5, 10, and 15 hours) to monitor the concentration.[3]

-

Data Analysis : Calculate the percentage of aflatoxin remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.

Analytical Method: HPLC with Fluorescence Detection (HPLC-FLD)

-

Extraction (from matrix) : Samples are typically extracted using a mixture of methanol and water (e.g., 70/30 v/v) or acetonitrile and water.[2][6]

-

Cleanup : Immunoaffinity columns (IAC) are widely used for the selective cleanup of aflatoxins from complex sample extracts, removing interfering materials.

-

Chromatographic Separation :

-

System : A standard HPLC system equipped with a fluorescence detector (FLD).[2]

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient or isocratic mixture of water, methanol, and acetonitrile is common. For example, a mobile phase consisting of acetonitrile:methanol:distilled water (1:3:6, v/v/v).

-

Flow Rate : A typical flow rate is around 1.0-1.2 mL/minute.

-

-

Detection :

-

Fluorescence Detector Wavelengths : Excitation at 360-365 nm and Emission at 450 nm.

-

Post-Column Derivatization : While AFG2 is naturally fluorescent, post-column photochemical derivatization (e.g., using a UVE™ reactor) can be employed to enhance the fluorescence of Aflatoxins B1 and G1, allowing for simultaneous analysis of all four major aflatoxins.[2]

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for Aflatoxin G2 Analysis

The following diagram illustrates a typical workflow for the analysis of Aflatoxin G2 in a sample matrix.

Caption: General experimental workflow for Aflatoxin G2 analysis.

Proposed Mechanism of Aflatoxin G2 Toxicity

Aflatoxin G2 exerts its toxic effects primarily through its interaction with cellular macromolecules, leading to the inhibition of essential biological processes and the induction of oxidative stress.

References

- 1. Aflatoxin G2 | Rupa Health [rupahealth.com]

- 2. Aflatoxin G2 - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. The effect of the aflatoxins B1, G1, and G2 on protein and nucleic acid synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the aflatoxins B1, G1 and G2 on protein and nucleic acid synthesis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aflatoxin G2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Aflatoxin G2A: A Technical Guide to its Interactions with DNA and Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins are a group of mycotoxins produced by Aspergillus species, notably Aspergillus flavus and Aspergillus parasiticus, which contaminate a wide range of agricultural commodities[1][2][3]. These compounds are of significant concern to human and animal health due to their potent toxic and carcinogenic effects[3][4]. The major naturally occurring aflatoxins are designated as B1, B2, G1, and G2[1][2][5]. Aflatoxin G2A (AFG2A) is a hydroxylated metabolite of Aflatoxin G1 (AFG1)[6]. While Aflatoxin B1 (AFB1) is the most studied and potent of these toxins, the G-group aflatoxins also pose significant health risks[3][7]. This guide provides a comprehensive overview of the current scientific understanding of the interactions between aflatoxin G2 and its related G-group compounds with DNA and proteins, focusing on quantitative data, experimental methodologies, and cellular pathways. It is important to note that research specifically on this compound is limited, and therefore, much of the understanding is extrapolated from studies on the closely related Aflatoxin G1 (AFG1) and Aflatoxin G2 (AFG2), with comparative data from Aflatoxin B1 (AFB1) provided for context.

Interaction with Proteins

Aflatoxins can bind non-covalently to various proteins, with serum albumins being a primary target. This interaction is crucial as it affects the toxin's distribution, metabolism, and detoxification within the body[5][8][9]. The binding can slow down tissue distribution, including uptake by the liver, by reducing the concentration of free toxin available to diffuse across cell membranes[10].

Quantitative Data on Aflatoxin-Protein Interactions

The binding affinities of G-group aflatoxins with proteins have been quantified using techniques like fluorescence spectroscopy. These studies reveal the stability of the aflatoxin-protein complexes.

| Aflatoxin | Protein | Binding Constant (Ka) (L·mol-1) | Free Energy of Binding (ΔG°) (kcal·mol-1) | Binding Site | Method | Reference |

| AFG1 | Bovine α-lactalbumin (ALA) | 1.35 x 104 | -5.64 | Between α and β domain | Fluorescence Spectroscopy | [11][12] |

| AFG2 | Human Serum Albumin (HSA) | Slightly lower affinity than AFB1, AFB2, AFG1, and AFM1 | Not Reported | Sudlow's Site I | Spectroscopic & Molecular Modeling | [10] |

| AFB1 (for comparison) | Bovine α-lactalbumin (ALA) | 0.80 x 104 | -5.32 | α domain | Fluorescence Spectroscopy | [11][12] |

| AFB1 (for comparison) | Human Serum Albumin (HSA) | 2.82 - 4.47 x 104 | -26.90 kJ·mol-1 | Sudlow's Site I | Spectroscopic & Molecular Modeling | [10] |

| AFB1 (for comparison) | Histone F1 | 700 | Not Reported | Not Reported | Equilibrium Dialysis | [13][14] |

| AFB1 (for comparison) | Histone F2b | 1000 | Not Reported | Not Reported | Equilibrium Dialysis | [13][14] |

Mechanism of Protein Interaction

Studies on AFG1 binding to bovine α-lactalbumin indicate that the interaction is driven by hydrophobic interactions and hydrogen bonds[11][12]. The formation of the AFG1-ALA complex leads to a more compact protein structure[12]. Similarly, aflatoxins bind to Sudlow's Site I on Human Serum Albumin (HSA), which is a known binding site for many drugs[10][15]. This binding is a spontaneous process, as indicated by the negative free energy of binding[10].

Interaction with DNA

The genotoxicity of aflatoxins stems from their ability to interact with DNA, forming adducts that can lead to mutations and initiate carcinogenesis[3]. Aflatoxins can bind to DNA through both non-covalent (reversible) and covalent (irreversible) interactions[16][17].

Quantitative Data on Aflatoxin-DNA Interactions

The binding of G-group aflatoxins to DNA has been characterized, with studies showing a preference for groove binding.

| Aflatoxin | DNA Source | Binding Constant (Ka) (L·mol-1) | Binding Stoichiometry (n) | Binding Mode | Method | Reference |

| AFG1 | Calf Thymus DNA | ~104 | Not Reported | Groove Binding | Multi-spectroscopic | [17] |

| AFB1 (for comparison) | Calf Thymus DNA | ~103 | Not Reported | Groove Binding | Multi-spectroscopic | [17] |

| AFB1 (for comparison) | Calf Thymus DNA | 5500 | 1 molecule per ~5 nucleotides | Not Reported | Equilibrium Dialysis | [13][14] |

Mechanism of DNA Interaction and Adduct Formation

The interaction of aflatoxins with DNA can inhibit crucial cellular processes. The extent of inhibitory action on RNA and protein synthesis by AFG1 and AFG2 has been shown to be proportional to the degree of their interaction with DNA[18][19].

The primary mechanism for aflatoxin-induced carcinogenesis involves metabolic activation. Cytochrome P450 enzymes in the liver metabolize aflatoxins like AFB1 and AFG1 into reactive 8,9-epoxides[6][7][9][20]. This epoxide is highly reactive and can covalently bind to the N7 position of guanine residues in DNA, forming the primary pro-mutagenic adduct, such as AFB1-N7-Gua[6][9][20][21]. This adduct is chemically unstable and can be transformed into a more stable AFB1-formamidopyrimidine (AFB1-FAPY) adduct, which can lead to G-to-T transversion mutations during DNA replication[6][20]. These mutations are a hallmark of aflatoxin-induced hepatocellular carcinoma and are frequently observed in the p53 tumor suppressor gene[6].

Signaling Pathways and Experimental Workflows

The interaction of aflatoxins with cellular macromolecules triggers a cascade of signaling events, ultimately leading to toxicity and cancer. The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.

Caption: Aflatoxin metabolism and DNA adduct formation pathway.

Caption: Workflow for Aflatoxin-Protein interaction analysis.

Caption: Aflatoxin-induced carcinogenesis signaling pathway.

Key Experimental Protocols

The characterization of aflatoxin interactions with DNA and proteins relies on a suite of biophysical and analytical techniques.

Fluorescence Spectroscopy

This is a primary method for studying the non-covalent binding of aflatoxins to proteins[8][12].

-

Principle : The intrinsic fluorescence of proteins, mainly from tryptophan and tyrosine residues, is sensitive to the local environment. When a ligand like an aflatoxin binds to a protein, it can "quench" or reduce this fluorescence. The extent of quenching provides information about the binding affinity and mechanism[8][11].

-

Methodology :

-

A solution of the target protein (e.g., serum albumin) of a known concentration is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4)[12].

-

The protein solution is titrated with increasing concentrations of the aflatoxin[12].

-

After each addition, the fluorescence emission spectrum of the protein is recorded (typically with an excitation wavelength of ~280 nm)[8][12].

-

The quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant (KSV) and the nature of the quenching (static or dynamic)[12]. Static quenching implies the formation of a stable ground-state complex[12].

-

Binding constants (Ka) and the number of binding sites (n) are calculated from the fluorescence data, allowing for the determination of thermodynamic parameters like the free energy of binding (ΔG°)[8][11][12].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of aflatoxins and their DNA or protein adducts[1][22][23].

-

Principle : This technique separates compounds in a mixture using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Methodology for Aflatoxin Quantification :

-

Sample Preparation : The sample (e.g., food matrix, biological fluid) is extracted using a solvent like acetonitrile/water[1][22]. The extract is then cleaned up using methods like QuEChERS (Quick Easy Cheap Effective Rugged and Safe) or solid-phase extraction (SPE) to remove interfering substances[1][22].

-

LC Separation : The cleaned-up extract is injected into an HPLC system, typically with a C18 column, to separate the different aflatoxins[1][23]. The mobile phase often consists of a mixture of water, methanol, and a modifier like ammonium acetate to improve ionization[22][23].

-

MS/MS Detection : The separated compounds are ionized, commonly using electrospray ionization (ESI) in positive mode[22]. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each aflatoxin, a specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and one or two specific product ions are monitored for quantification and confirmation, ensuring high specificity[22][23].

-

Equilibrium Dialysis